An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate
An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate
Introduction
Tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate, a chiral building block of significant interest in medicinal chemistry and drug development, possesses a unique combination of a carbamate-protected amine and a secondary alcohol on a cyclopentyl scaffold. This guide provides a comprehensive overview of its core physicochemical properties, offering both theoretical insights and practical methodologies for its characterization. Understanding these properties is paramount for its effective utilization in synthetic chemistry, guiding decisions on reaction conditions, purification techniques, and formulation development. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this valuable compound.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. Tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is defined by its specific stereochemistry, which is crucial for its biological activity and interaction with other chiral molecules.
| Identifier | Value | Source |
| IUPAC Name | tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate | N/A |
| CAS Number | 913631-66-0 | [1] |
| Molecular Formula | C10H19NO3 | [1] |
| Molecular Weight | 201.27 g/mol | [2] |
| SMILES | CC(C)(C)OC(=O)N[C@H]1CCC[C@H]1O | [1] |
The molecular structure, characterized by a cis-relationship between the Boc-protected amine and the hydroxyl group on the cyclopentane ring, imparts specific conformational constraints that influence its physical and chemical behavior.
Predicted and Comparative Physicochemical Properties
| Property | Predicted/Comparative Value | Basis of Information |
| Physical Form | Solid | Commercial supplier data |
| Melting Point | ~99.0 °C (for a related compound) | EPA CompTox[3] |
| Boiling Point | ~330-337 °C (for a related compound) | EPA CompTox[3] |
| Solubility | Soluble in organic solvents | General chemical principles |
| LogP (Octanol-Water Partition Coefficient) | ~1.24 (for a related compound) | EPA CompTox[3] |
The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O and O-H), along with the non-polar tert-butyl and cyclopentyl groups, suggests a compound with moderate polarity, likely exhibiting good solubility in a range of organic solvents.
Experimental Determination of Physicochemical Properties
To ensure scientific integrity, the following sections detail robust, self-validating protocols for the experimental determination of key physicochemical properties. The rationale behind the choice of methodology is explained to provide a deeper understanding of the experimental design.
Melting Point Determination via Differential Scanning Calorimetry (DSC)
Rationale: DSC is the gold-standard for determining the melting point of a pure crystalline solid. It measures the heat flow into a sample as a function of temperature, providing a precise melting onset and peak temperature. This method is superior to traditional capillary methods as it also provides information on the enthalpy of fusion.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Experimental Conditions:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Equilibrate the system at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the resulting thermogram.
Solubility Profile Assessment
Rationale: Understanding the solubility of a compound is critical for its handling, purification, and formulation. A systematic approach using a range of solvents with varying polarities provides a comprehensive solubility profile.
Experimental Protocol:
-
Solvent Selection: Prepare a panel of solvents including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.
-
Procedure:
-
To a series of small, labeled test tubes, add approximately 10 mg of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate.
-
To each tube, add 1 mL of a selected solvent.
-
Vortex each tube vigorously for 1 minute.
-
Visually inspect for complete dissolution.
-
-
Classification:
-
Soluble: No visible solid particles.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The majority of the solid remains undissolved.
-
Spectroscopic Characterization
While a definitive, published spectrum for tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is not provided here, its key spectroscopic features can be reliably predicted based on its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
~0.9-1.2 ppm: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[4]
-
~1.2-2.0 ppm: A series of multiplets corresponding to the protons of the cyclopentyl ring.
-
~3.5-4.0 ppm: A multiplet corresponding to the proton attached to the carbon bearing the hydroxyl group (CH-OH).
-
~4.5-5.0 ppm: A broad singlet or multiplet for the N-H proton of the carbamate.
-
~3.0-3.5 ppm: A multiplet for the proton on the carbon attached to the carbamate nitrogen (CH-NHBoc).
¹³C NMR: The carbon NMR spectrum will complement the ¹H NMR data.
-
~28 ppm: A signal for the three equivalent methyl carbons of the tert-butyl group.
-
~80 ppm: The quaternary carbon of the tert-butyl group.
-
~20-40 ppm: Signals for the carbons of the cyclopentyl ring.
-
~50-60 ppm: The carbon attached to the carbamate nitrogen.
-
~70-80 ppm: The carbon bearing the hydroxyl group.
-
~155 ppm: The carbonyl carbon of the carbamate.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups.
-
~3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.[5]
-
~3300 cm⁻¹ (sharp): N-H stretching of the carbamate.[5]
-
~2850-3000 cm⁻¹: C-H stretching of the alkyl groups.[6]
-
~1680-1700 cm⁻¹ (strong): C=O stretching of the carbamate carbonyl group.[5]
-
~1520 cm⁻¹: N-H bending of the carbamate.
-
~1170 cm⁻¹: C-O stretching of the tert-butyl ether linkage.[4]
Synthesis and Purity
Tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate is typically synthesized from a suitable starting material such as (1S,2R)-2-aminocyclopentanol. The amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The purity of the final product is generally high (≥97%) as confirmed by commercial suppliers.[1]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of tert-butyl (1S,2R)-2-hydroxycyclopentylcarbamate. While some experimental data for this specific isomer is not widely published, a robust understanding of its properties can be achieved through a combination of data from analogous compounds, theoretical predictions, and the application of standardized experimental protocols. The methodologies and data presented herein offer a solid foundation for researchers and drug development professionals to confidently handle, characterize, and utilize this important chiral building block in their synthetic endeavors.
References
-
PubChem. tert-butyl ((1R,2R)-2-(hydroxymethyl)cyclopentyl)carbamate. [Link]
-
Synthonix, Inc. tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate - [B26430]. [Link]
-
U.S. Environmental Protection Agency. (1S,2R)-2-[(tert-Butoxycarbonyl)amino]cyclopentane-1-carboxylic acid Properties. [Link]
-
Northern Illinois University. IR Absorption Frequencies. [Link]
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
- The fe
Sources
- 1. Synthonix, Inc > Synthons > tert-butyl N-[(1S,2R)-2-hydroxycyclopentyl]carbamate - [B26430] [synthonix.com]
- 2. cis-tert-Butyl N-2-hydroxycyclopentyl]carbamate 97% | CAS: 155837-16-4 | AChemBlock [achemblock.com]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. researchgate.net [researchgate.net]
- 5. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
